Glu-Met falls under the category of dipeptides, which are compounds formed from two amino acids linked by a peptide bond. In the case of Glu-Met, the peptide bond forms between the carboxyl group of glutamic acid and the amino group of methionine. This compound is classified as a bioactive peptide due to its potential health benefits, including antioxidant properties and immunomodulatory effects.
The synthesis of Glu-Met can be accomplished through various methods, with enzymatic synthesis being the most prominent. The following parameters are critical in optimizing the synthesis:
Glu-Met's molecular structure consists of two primary components:
The molecular formula for Glu-Met is . The structure can be represented as follows:
This structure highlights the peptide bond formed between the carboxyl group of glutamic acid and the amino group of methionine.
Glu-Met participates in several chemical reactions, primarily involving hydrolysis and transpeptidation:
The mechanism by which Glu-Met exerts its biological effects is primarily attributed to its role as a signaling molecule in various physiological processes:
Glu-Met exhibits several notable physical and chemical properties:
These properties make Glu-Met suitable for various applications in food science and pharmaceuticals.
Glu-Met has several significant applications across different fields:
In eukaryotic protein synthesis, Glu-Met motifs are incorporated co-translationally through canonical ribosomal pathways. Initiation involves eukaryotic initiation factor 2 (eIF2)-GTP binding to the initiator methionyl-tRNA (Met-tRNAi), forming the 43S preinitiation complex. This complex scans mRNA until recognizing the AUG start codon, facilitating large ribosomal subunit joining. Subsequent elongation employs eukaryotic elongation factor 1α (eEF1α) to deliver glutamyl-tRNA to the A-site, where peptidyl transferase catalyzes peptide bond formation with methionyl residues. Three critical control points govern Glu-Met motif fidelity:
Table 1: Eukaryotic Translation Machinery for Glu-Met Motif Incorporation
Factor | Function | Specificity to Glu/Met |
---|---|---|
eIF2-GTP | Met-tRNAi delivery to 40S ribosome | Methionine start codon recognition |
eEF1α-GTP | Aminoacyl-tRNA delivery to A-site | Glutamate codon recognition (GAA/GAG) |
Peptidyl transferase | Peptide bond formation | Catalyzes Glu-Met linkage |
eIF5B | Subunit joining | GTPase activity for 60S joining |
This ribosomal framework ensures positional specificity of Glu-Met motifs, particularly prevalent in N-terminal domains of redox-regulatory proteins and mitochondrial transporters [10].
Microorganisms generate Glu-Met dipeptides through non-ribosomal peptide synthetase (NRPS) complexes, bypassing ribosomal machinery. γ-Glu-Met synthesis involves a bidirectional NRPS system:1. Adenylation Domain Activation:- Glu-specific A-domain activates glutamate using ATP- Met-specific A-domain activates methionine2. Thiolation and Condensation:- Activated amino acids transferred to peptidyl carrier protein (PCP) domains- Condensation (C) domain catalyzes γ-amide bond formation, yielding Glu-Met3. Release Mechanisms:- Thioesterase-mediated hydrolysis liberates free dipeptide
Table 2: Microbial Systems Producing γ-Glu-Met via NRPS
Organism | NRPS Cluster | Function | Output Specificity |
---|---|---|---|
Saccharomyces cerevisiae | Seo1p transporter | High-affinity γ-Glu-Met uptake (Km=48 μM) | Exclusively transports γ-Glu-Met; no cross-reactivity with Glu-Leu or free Met |
Pseudomonas reinekei | PDI-associated NRPS | Stress-responsive dipeptide synthesis | Upregulated under violet light stress |
Candida albicans | Seo1p homolog | Virulence-associated dipeptide transport | Functional conservation with yeast transporter |
Notably, S. cerevisiae employs the orphan transporter Seo1p for high-affinity γ-Glu-Met uptake (Km=48 μM), which is transcriptionally derepressed when γ-Glu-Met is present. This specificity is absolute—Seo1p cannot transport structural analogs like γ-Glu-Leu, γ-Glu-Cys, or free methionine. Intracellular degradation involves dual pathways: the cytosolic Dug2p/Dug3p glutathione-degrading complex and vacuolar γ-glutamyl transpeptidase (Ecm38p) [4].
Glutamyl residues within Glu-Met motifs undergo dynamic enzymatic modifications regulating functional outcomes:
Methylation Dynamics:Protein glutamine methyltransferases (e.g., SETD3) catalyze methyl group transfer from S-adenosylmethionine (SAM) to γ-carboxyl groups of glutamyl residues. This neutralization of negative charge modulates protein-protein interactions in signaling complexes. Demethylation by JmjC-domain demethylases (e.g., KDM4B) reverses this modification, establishing a regulatory switch.
Deamidation Pathways:Tissue transglutaminase 2 (TGM2) mediates glutamine deamidation in Glu-Met-containing peptides, converting glutamine to glutamate. This irreversible reaction:
Alters proteolytic susceptibilityIn metabolic disorders like T2DM, dysregulated TGM2 activity correlates with aberrant deamidation of mitochondrial proteins bearing Glu-Met motifs [2] [6].
Metabolic Cross-Talk:Altered Gln/Glu ratios in plasma directly impact glutamyl modification states. Medication-free patients with major depressive disorder exhibit significantly decreased plasma Gln/Glu ratios (p=1.3×10^-13^), which normalize following antidepressant treatment (p=6.6×10^-4^). This suggests systemic glutamyl modification balance reflects pathophysiological states [9].
Methionine residues serve as primary oxidation sensors within Glu-Met motifs through three mechanistic pathways:
Table 3: Oxidative Modifications of Methionine in Glu-Met Motifs
Modification Type | Inducing Factor | Functional Consequence | Repair Mechanism |
---|---|---|---|
Methionine sulfoxide (MetO) | H~2~O~2~, •OH, ONOO^-^ | Conformational changes; altered hydrophobicity | MsrA/MsrB reduction system |
Methionine sulfone | Extreme oxidative stress | Irreversible damage | Proteasomal degradation |
HNE-Met adducts | Lipid peroxidation | Protein aggregation; fluorescent crosslinks | Chaperone-mediated autophagy |
Disulfide bonds | Thiol-disulfide exchange | Altered redox signaling | Thioredoxin reduction |
Atomic force microscopy reveals exogenous Met/Glu supplementation preserves bacterial membrane integrity under violet light stress by reducing oxidative modifications at methionine residues [3].
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